4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
The primary targets of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine, also known as 1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are the Protein Kinase D (PKD) family . This includes PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, proliferation, differentiation, and migration .
Mode of Action
This compound acts as a highly selective and effective inhibitor of the PKD family . It interacts with these kinases in an ATP-competitive manner, thereby inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 154.6 nM, 133.4 nM, and 109.4 nM respectively .
Biochemical Pathways
By inhibiting the PKD family, this compound affects various biochemical pathways. These include pathways involved in cell survival, proliferation, differentiation, and migration . The downstream effects of these changes can lead to alterations in cell behavior and function.
Pharmacokinetics
It is known to be slightly soluble in chloroform and methanol This suggests that it may have reasonable bioavailability
Result of Action
The inhibition of the PKD family by this compound can lead to changes in cell behavior and function. This includes alterations in cell survival, proliferation, differentiation, and migration . These changes can have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The compound 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine interacts with various enzymes and proteins within the cell. It has been identified as a selective inhibitor of Src-family tyrosine kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . The nature of these interactions involves the compound binding to the active site of these enzymes, inhibiting their activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory effects on tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, potentially affecting gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the specific enzymes that are inhibited.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of target enzymes, thereby inhibiting their activity . This can lead to changes in gene expression and other downstream effects. The compound is a potent, reversible, ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the enzyme .
Metabolic Pathways
Given its role as a tyrosine kinase inhibitor, it is likely involved in pathways related to cell signaling and regulation of gene expression .
Subcellular Localization
Given its role as a tyrosine kinase inhibitor, it is likely that it localizes to areas of the cell where these enzymes are found, such as the cytoplasm or cell membrane .
Preparation Methods
The synthesis of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the tert-butyl and dimethylbenzyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
This compound: This compound has a similar core structure but different functional groups.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: This compound has a different core structure but shares some functional groups
Properties
IUPAC Name |
1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-11-7-6-8-13(12(11)2)9-14-15-16(19)20-10-21-17(15)23(22-14)18(3,4)5/h6-8,10H,9H2,1-5H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMWHYZAUUGRJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727551 |
Source
|
Record name | 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956026-24-7 |
Source
|
Record name | 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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